2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula CHFNO. It features a fluorophenyl group attached to an ethylaminoethanol backbone, making it a potentially significant compound in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structural properties and potential biological activities.
The compound can be synthesized through various methods, primarily involving reactions of specific precursors like 3-fluoroacetophenone and ethylamine. The synthesis often requires reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol is classified as an amine and an alcohol due to the presence of both an amino group and a hydroxyl group in its structure. It falls under the category of organic compounds with potential applications in pharmaceuticals and chemical research.
The synthesis of 2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. In industrial settings, continuous flow reactors may be used, along with advanced purification techniques such as chromatography to isolate the final product effectively.
The molecular structure of 2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol can be represented by the following data:
This structure illustrates the connectivity between the fluorophenyl group, the ethyl chain, and the hydroxyl group.
The compound can undergo various chemical reactions typical for alcohols and amines:
The specific conditions for these reactions will depend on factors such as temperature, solvent choice, and catalysts used. For instance, oxidation reactions may require oxidizing agents like chromium trioxide or potassium permanganate.
The mechanism of action for 2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins.
Research indicates that compounds with similar structures may modulate various signaling pathways, contributing to their therapeutic potential in treating diseases. This modulation is crucial for understanding how this compound could impact biological systems at a molecular level.
The physical properties of 2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol include:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
2-{[1-(3-Fluorophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Systematic Nomenclature: The compound is formally designated as 2-{[1-(3-fluorophenyl)ethyl]amino}ethan-1-ol according to IUPAC substitutive nomenclature rules. This name specifies:
"The presence of a fluorine atom in the 3-position on the phenyl ring can significantly enhance the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic roles" [3]. Furthermore, the stereochemistry at the benzylic carbon critically influences receptor selectivity and potency, evidenced by enantiomer-specific activities in related compounds.
- Target Exploration: While direct biological data for this specific compound in the search results is limited, closely related fluorinated ethanolamines demonstrate investigational relevance across receptor systems:
- Exploration of neurotransmitter pathways (serotonin/norepinephrine systems) due to structural similarity to known modulators [3].
- Potential as estrogen receptor-targeting scaffolds inferred from patent literature describing structurally similar tetrasubstituted alkenes for breast cancer treatment (US20160347717A1) [9].
Synthetic Refinements: The documented need for cold-chain transportation (BLD Pharm) suggests stability studies identifying degradation susceptibilities, likely associated with the oxidizable ethanolamine moiety or chiral center racemization [1] [4]. Commercial availability from specialized suppliers (e.g., Fluorochem, BLD Pharm) with purities ≥95% reflects established synthetic routes, though specific methodologies weren't detailed in the provided sources [6].
Table 3: Historical and Pharmacological Context of Ethanolamine Derivatives
Development Phase | Key Advance | Impact on Compound Class |
---|---|---|
Early Ethanolamine Pharmacology | Recognition of β-amino alcohol motif in adrenergic agonists (e.g., ephedrine derivatives) | Established core structure for neurotransmitter targeting |
Fluorine Introduction Era (1980s-2000s) | Systematic study of fluorine effects on pharmacokinetics | Rational design of 3-fluorophenyl substitution to enhance metabolic stability and membrane permeability |
Chiral Recognition Period | Enantioselective synthesis and testing of chiral ethanolamines | Demonstrated critical role of benzylic stereochemistry on receptor selectivity for compounds like 2-{[1-(3-fluorophenyl)ethyl]amino}ethan-1-ol |
Modern Target Exploration | Patent filings linking fluorinated ethanolamine derivatives to disease targets (e.g., US20160347717A1) | Suggested potential indirect roles in estrogen receptor modulation or downstream signaling pathways [9] |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: